![molecular formula C9H6BrClN2 B1449670 7-Bromo-4-chloroquinolin-3-amine CAS No. 1897737-56-2](/img/structure/B1449670.png)
7-Bromo-4-chloroquinolin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Bromo-4-chloroquinolin-3-amine, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A recent study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7-Bromo-4-chloroquinolin-3-amine would be similar, with bromine and chlorine substituents at the 7 and 4 positions, respectively.Chemical Reactions Analysis
Quinoline derivatives, including 7-Bromo-4-chloroquinolin-3-amine, can undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloroquinolin-3-amine include a density of 1.6±0.1 g/cm3 . The boiling point is 388.7±27.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Lenacapavir
“7-Bromo-4-chloroquinolin-3-amine” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The synthesis of this compound from inexpensive 2,6-dichlorobenzonitrile has been described in a research paper . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product . This new synthesis provides a potential economical route to the large-scale production of this heterocyclic fragment of Lenacapavir .
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-chloroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJTJZWPGLBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloroquinolin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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